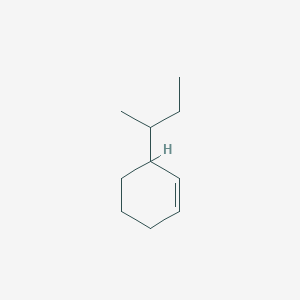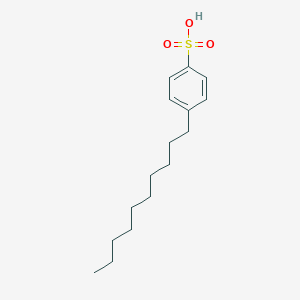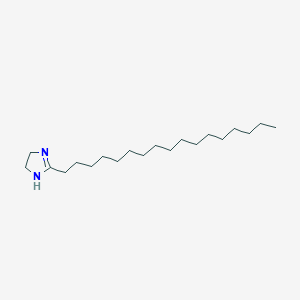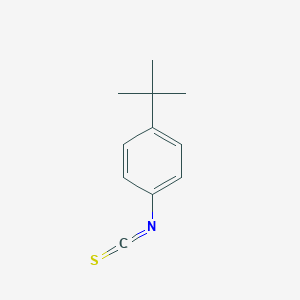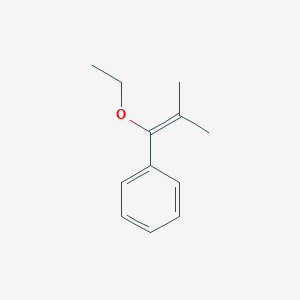
6-Methyleneundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyleneundecane is a chemical compound with the molecular formula C12H24. It is an alkene that is used in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying different biochemical and physiological processes.
作用機序
The mechanism of action of 6-Methyleneundecane is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. The compound has a unique chemical structure that allows it to insert into the lipid bilayer of the membrane, altering its fluidity and affecting the function of membrane-bound proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. The compound has been shown to affect the activity of enzymes, alter the permeability of cell membranes, and modulate the function of ion channels. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 6-Methyleneundecane in lab experiments include its unique chemical structure, which allows it to interact with cell membranes and proteins in a specific way. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research on 6-Methyleneundecane. One area of research is the development of new drugs and therapies that target specific membrane-bound proteins. Another area of research is the study of the compound's effects on different cell types, including cancer cells and neuronal cells. Additionally, the development of new synthesis and purification techniques could improve the yield and purity of the compound, making it an even more valuable research tool.
Conclusion:
This compound is a valuable tool for scientific research, with applications in the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound has a unique chemical structure that allows it to interact with cell membranes and proteins in a specific way, making it a valuable research tool. However, careful handling and storage are necessary due to the potential toxicity of the compound. Future research on this compound could lead to the development of new drugs and therapies for various diseases, as well as the development of new synthesis and purification techniques.
合成法
The synthesis of 6-Methyleneundecane involves the reaction of 1-undecene with dimethyl sulfoxide (DMSO) and sulfuric acid (H2SO4). The reaction takes place under reflux conditions, and the product is obtained by distillation. The yield of the product is dependent on the reaction conditions, and the purity can be increased by further purification techniques.
科学的研究の応用
6-Methyleneundecane is used in various scientific research applications, including the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
17799-46-1 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
InChIキー |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
正規SMILES |
CCCCCC(=C)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

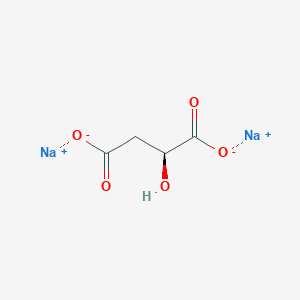
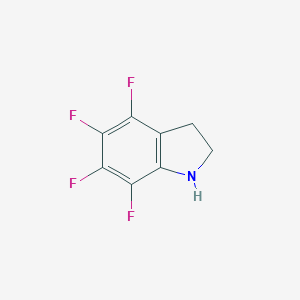
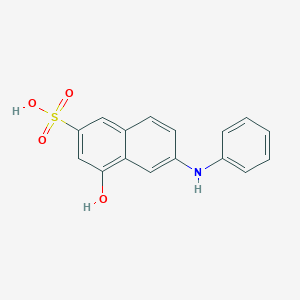
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
